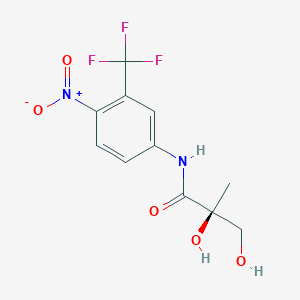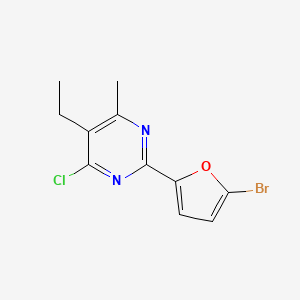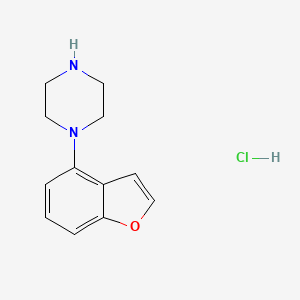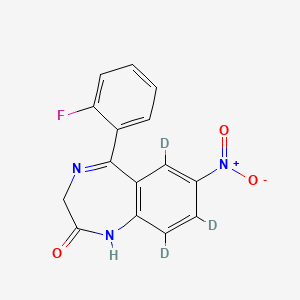
Nor-Flunitrazepam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nor-Flunitrazepam-d3 is a deuterated analog of Nor-Flunitrazepam, a derivative of Flunitrazepam. Flunitrazepam is a benzodiazepine used for its hypnotic, sedative, anxiolytic, and muscle relaxant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nor-Flunitrazepam-d3 involves the deuteration of Nor-Flunitrazepam. The process typically starts with the preparation of Nor-Flunitrazepam, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications.
化学反応の分析
Types of Reactions
Nor-Flunitrazepam-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while halogenation results in halogenated benzodiazepines.
科学的研究の応用
Nor-Flunitrazepam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of benzodiazepines in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of benzodiazepines.
Drug Interaction Studies: Investigating interactions between benzodiazepines and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Nor-Flunitrazepam-d3, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This enhancement increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the benzodiazepine binding sites on the GABA-A receptors, which modulate the opening of chloride channels and hyperpolarize the neuronal membrane, preventing further excitation.
類似化合物との比較
Nor-Flunitrazepam-d3 is compared with other benzodiazepines such as:
Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.
Nitrazepam: Another nitro-benzodiazepine with similar pharmacological properties.
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects.
This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.
特性
分子式 |
C15H10FN3O3 |
|---|---|
分子量 |
302.27 g/mol |
IUPAC名 |
6,8,9-trideuterio-5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i5D,6D,7D |
InChIキー |
KNGIGRDYBQPXKQ-CRSPMMAGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1NC(=O)CN=C2C3=CC=CC=C3F)[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

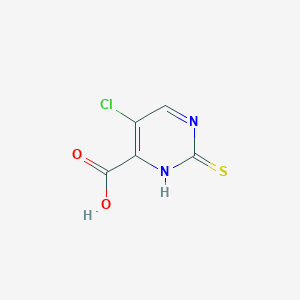
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
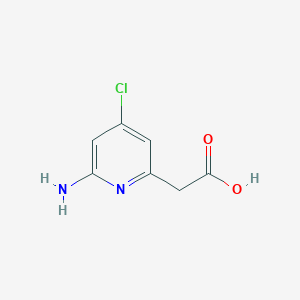
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
